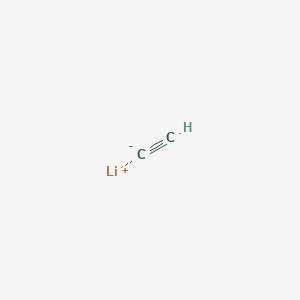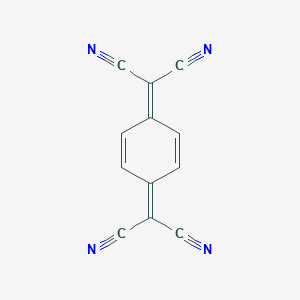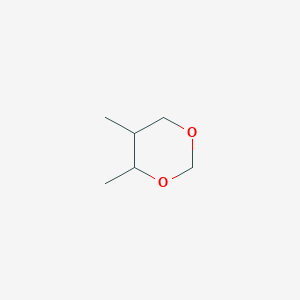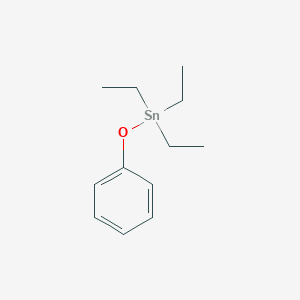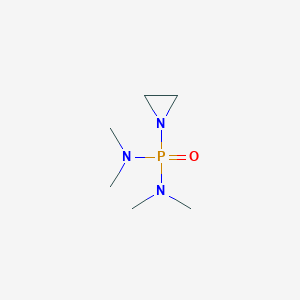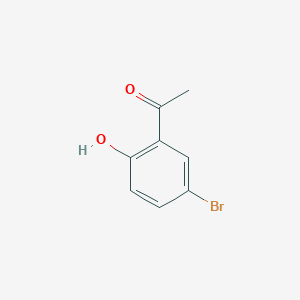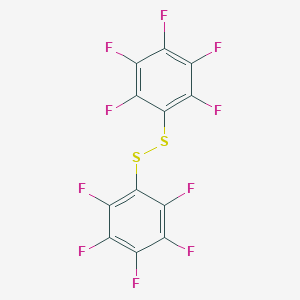
Bis(pentafluorophenyl) disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentafluorophenyl) disulfide is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a sulfur-containing aromatic compound that has two pentafluorophenyl rings attached to it. This compound has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of bis(pentafluorophenyl) disulfide is not fully understood. However, it is believed that this compound interacts with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can result in changes in the conformation and activity of the protein.
Biochemische Und Physiologische Effekte
Bis(pentafluorophenyl) disulfide has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes that contain thiol groups, such as thioredoxin reductase. Additionally, bis(pentafluorophenyl) disulfide has been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using bis(pentafluorophenyl) disulfide in lab experiments is its high reactivity towards thiol groups. This makes it a useful reagent in the study of protein-ligand interactions. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using bis(pentafluorophenyl) disulfide is its toxicity. This compound can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Zukünftige Richtungen
There are numerous future directions for the study of bis(pentafluorophenyl) disulfide. One area of research is the development of new materials using this compound. Bis(pentafluorophenyl) disulfide has been shown to have unique electronic properties, and these properties can be exploited in the development of new materials for use in electronics and energy storage. Another area of research is the study of the mechanism of action of bis(pentafluorophenyl) disulfide. Further research is needed to fully understand how this compound interacts with thiol groups in proteins and how it induces apoptosis in cancer cells. Additionally, the potential use of bis(pentafluorophenyl) disulfide as a therapeutic agent for the treatment of cancer and other diseases should be explored.
Synthesemethoden
Bis(pentafluorophenyl) disulfide can be synthesized using various methods. One of the most common methods is the reaction of pentafluorophenyl lithium with sulfur dichloride. This reaction results in the formation of bis(pentafluorophenyl) disulfide as a white crystalline solid. Another method involves the reaction of pentafluorophenyl magnesium bromide with sulfur monochloride. This method also yields bis(pentafluorophenyl) disulfide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Bis(pentafluorophenyl) disulfide has numerous applications in scientific research. It has been used as a reagent in organic synthesis, particularly in the preparation of thioethers. This compound has also been used in the development of new materials, such as conducting polymers. Additionally, bis(pentafluorophenyl) disulfide has been used in the study of protein-ligand interactions.
Eigenschaften
CAS-Nummer |
1494-06-0 |
|---|---|
Produktname |
Bis(pentafluorophenyl) disulfide |
Molekularformel |
C12F10S2 |
Molekulargewicht |
398.2 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12F10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |
InChI-Schlüssel |
DVDJHJDHPBSYTN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)SSC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)SSC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



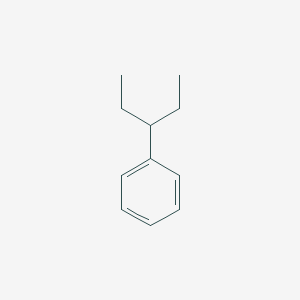
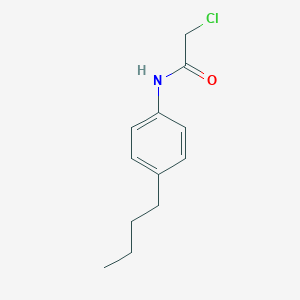
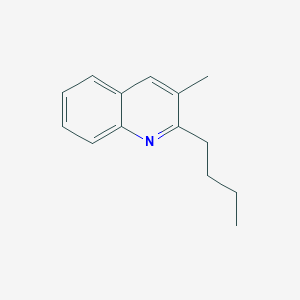
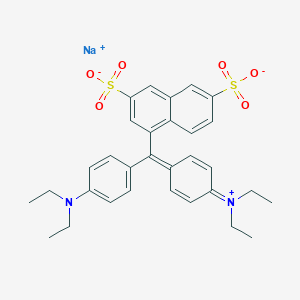
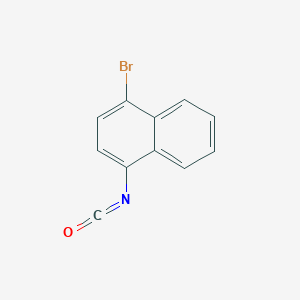
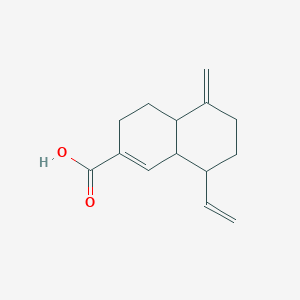
![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
